Product packaging for 4-Nitropyridin-2-amine(Cat. No.:CAS No. 4487-50-7)

4-Nitropyridin-2-amine

Cat. No.: B052811
CAS No.: 4487-50-7
M. Wt: 139.11 g/mol
InChI Key: DBDHHHBAZZYVJG-UHFFFAOYSA-N
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Description

4-Nitropyridin-2-amine (CAS 4487-50-7) is a high-purity pyridine derivative supplied for advanced research and development applications. With a molecular formula of C 5 H 5 N 3 O 2 and a molecular weight of 139.11 g/mol, this compound is a valuable building block in several scientific fields. Research Applications and Value: Pharmaceutical Research: This compound serves as a key synthetic intermediate in the development of novel therapeutic agents. It has been utilized in the synthesis of tetrahydronaphthalene Raf inhibitors, a class of molecules significant in oncology research . Furthermore, related nitro-derivatives of pyridine exhibit notable antifungal and antiviral activities, including activity against HIV-1 and human cytomegalovirus (HCMV), highlighting its potential in medicinal chemistry . Materials Science: this compound and its derivatives are investigated for their non-linear optical properties, making them candidates for applications in optical recording media and other advanced electronic materials . Its role in the formation of azo metal compounds also underscores its utility in materials synthesis . Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet for proper handling protocols. The compound has a predicted boiling point of 339°C and a melting point of 96°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O2 B052811 4-Nitropyridin-2-amine CAS No. 4487-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDHHHBAZZYVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376483
Record name 4-nitropyridin-2-amine
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4487-50-7
Record name 4-nitropyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-nitropyridine
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Synthetic Methodologies and Reaction Pathways of 4 Nitropyridin 2 Amine

Direct Synthesis Approaches

Direct synthesis provides the most straightforward routes to 4-Nitropyridin-2-amine and its derivatives. These methods typically involve the introduction of the nitro group and the amino group onto the pyridine (B92270) ring in separate, well-defined steps.

Nucleophilic Aromatic Substitution (SNAr) Routes for this compound

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyridines, including this compound. This reaction mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. wikipedia.org The presence of a nitro group, a potent electron-withdrawing substituent, significantly facilitates SNAr reactions on the pyridine ring. wikipedia.org

A common and effective method for synthesizing this compound involves the reaction of a halopyridine, activated by a nitro group, with an amine. For instance, the reaction of 2-chloro-4-nitropyridine (B32982) with an aminating agent can yield this compound. The halogen atom, typically chlorine or bromine, serves as a good leaving group, which is displaced by the incoming amino nucleophile. clockss.orgresearchgate.netchemguide.co.uk

The general scheme for this reaction is as follows:

Scheme 1: General reaction of a 2-halo-4-nitropyridine with an amine.

A specific example is the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, which can lead to the formation of amino-substituted nitropyridines. clockss.org While this specific starting material would not directly yield this compound, it illustrates the principle of using halonitropyridines as precursors. In some cases, unexpected rearrangements, such as nitro-group migration, have been observed during these reactions, highlighting the complexity of these transformations. clockss.org

Reactant 1Reactant 2ProductReference
2-Chloro-4-nitropyridineAmmonia (B1221849)This compound google.com
3-Bromo-4-nitropyridineVarious AminesAmino-substituted nitropyridines clockss.org

The reactivity of pyridine derivatives in SNAr reactions is profoundly influenced by the nature and position of substituents on the ring. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, significantly enhance the rate of substitution by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. wikipedia.orgnih.gov

The nitro group (-NO2) is a powerful activating group in SNAr reactions due to its strong electron-withdrawing inductive and resonance effects. wikipedia.org In the context of synthesizing this compound, the nitro group at the 4-position activates the pyridine ring towards nucleophilic attack at the 2-position.

Conversely, electron-donating groups generally decrease the reactivity of the pyridine ring towards nucleophilic attack. nih.gov The position of the substituent also plays a crucial role. For example, in 3-substituted 2,6-dichloropyridines, the regioselectivity of the substitution reaction with 1-methylpiperazine (B117243) was found to be dependent on the steric bulk of the 3-substituent. researchgate.net Bulky substituents favored substitution at the 6-position. researchgate.net

SubstituentEffect on SNAr ReactivityReference
Electron-withdrawing groups (e.g., -NO2, -CN)Activating nih.gov
Electron-donating groups (e.g., -CH3, -OCH3)Deactivating nih.gov
Bulky ortho-substituentsCan influence regioselectivity researchgate.net

Nitration Reactions in the Synthesis of this compound and Related Compounds

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. However, the direct nitration of pyridine is challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated under the acidic conditions of nitration. ntnu.no To overcome this, various strategies have been developed, including the nitration of activated pyridine derivatives like pyridine N-oxides.

Pyridine N-oxides are valuable intermediates in the synthesis of nitropyridines. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. researchgate.net The nitration of pyridine N-oxide itself typically yields 4-nitropyridine (B72724) N-oxide. researchgate.netoc-praktikum.de This intermediate can then be converted to other 4-substituted pyridines.

A general procedure for the nitration of pyridine N-oxide involves treating it with a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures. oc-praktikum.de For instance, heating pyridine-N-oxide with this nitrating mixture at 125-130°C can produce 4-nitropyridine-N-oxide. oc-praktikum.de Similarly, the nitration of substituted pyridine N-oxides, such as 2-chloropyridine (B119429) N-oxide, can be achieved to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine N-oxide. google.com This intermediate can then undergo further reactions, such as amination, to introduce the desired amino group.

Starting MaterialReagentsProductReference
Pyridine-N-oxideFuming HNO3, H2SO44-Nitropyridine-N-oxide oc-praktikum.de
3-Methylpyridine-1-oxideConc. H2SO4, Fuming HNO33-Methyl-4-nitropyridine-1-oxide orgsyn.org
2-ChloropyridineOxidant, then Nitrating mixture2-Chloro-4-nitropyridine oxynitride google.com

The regioselectivity of nitration is a critical aspect in the synthesis of specifically substituted pyridines. In the case of pyridine N-oxide, nitration overwhelmingly occurs at the 4-position. researchgate.net This regioselectivity is attributed to the electronic properties of the N-oxide group, which directs the incoming electrophile to this position.

For substituted pyridines, the directing effects of the existing substituents play a crucial role. pearson.com Generally, activating groups direct the incoming nitro group to the ortho and para positions, while deactivating groups direct it to the meta position, similar to benzene (B151609) derivatives. pearson.com

In the context of synthesizing precursors for this compound, the nitration of 2-aminopyridine (B139424) presents an interesting case. Direct nitration of 2-aminopyridine can lead to a mixture of isomers, primarily 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine (B1266227), often through the formation of a nitramine intermediate that rearranges upon heating. ntnu.nosapub.org Achieving nitration at the 4-position of an aminated pyridine often requires a multi-step approach, such as protecting the amino group or starting with a pre-functionalized pyridine ring. For example, a method for preparing 4-amino-2-nitropyridine (B56722) involves protecting the amino group of 4-aminopyridine (B3432731) as a urea (B33335) derivative before nitration to achieve regioselectivity at the 2-position.

Recent advancements have also introduced methods for the meta-nitration of pyridines using a dearomatization-rearomatization strategy, offering new pathways to previously challenging isomers. nih.govacs.org

SubstrateNitration Product(s)Key FactorsReference
Pyridine N-oxide4-Nitropyridine N-oxideN-oxide directing effect researchgate.net
2-Aminopyridine2-Amino-5-nitropyridine, 2-Amino-3-nitropyridineNitramine rearrangement ntnu.nosapub.org
4-Aminopyridine (protected)4-Amino-2-nitropyridineProtecting group strategy
Substituted PyridinesVaries based on substituentsElectronic and steric effects of substituents pearson.com

Multi-component Reactions for Aminopyridine Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like aminopyridine derivatives in a single step from three or more starting materials. researchgate.net These reactions are advantageous due to their convergence, rapid execution, minimal waste production, and often high yields. nih.gov

One notable MCR for preparing 2-aminopyridine derivatives involves the one-pot reaction of enaminones, primary amines, and malononitrile (B47326) under solvent-free conditions. nih.gov The proposed mechanism for this transformation begins with a Knoevenagel condensation between the enaminone and malononitrile. The resulting intermediate then reacts with a primary amine, leading to an intramolecular cyclization and subsequent aromatization to form the substituted 2-aminopyridine. nih.gov This method provides a flexible and efficient route to a variety of 2-aminopyridine derivatives. nih.gov

While direct MCRs for this compound are less commonly detailed, the principles of MCRs are widely applied to generate diverse libraries of aminopyridine compounds for various applications. nih.govrsc.org

Indirect Synthetic Routes and Derivatization

Indirect methods, including the transformation of functional groups on the pyridine ring, are crucial for the synthesis of this compound and related compounds.

Reduction of Nitro Groups to Amino Groups in Pyridine Systems

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of amino-substituted pyridines. A variety of reducing agents and catalytic systems can be employed for this purpose.

Commonly, this reduction is achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). Other methods include the use of iron in the presence of mineral acids like hydrochloric or sulfuric acid. For instance, the reduction of 4-nitropyridine-N-oxide with iron and hydrochloric acid primarily yields 4-aminopyridine. mdpi.org The choice of reducing agent and reaction conditions can influence the selectivity and yield of the desired amino product. orientjchem.org For example, electron-donating groups on the pyridine ring can decrease the rate of reduction. orientjchem.org

Recent advancements have introduced milder and more chemoselective methods. These include the use of tetrahydroxydiboron (B82485) (B₂(OH)₄) as a reducing agent, which shows good functional group tolerance. organic-chemistry.orgscihorizon.com Metal-free reductions have also been developed, utilizing reagents like HSiCl₃ in the presence of a tertiary amine. organic-chemistry.org

Table 1: Selected Methods for the Reduction of Nitroarenes

Reducing SystemCatalyst/ConditionsSubstrate ScopeReference
HSiCl₃ / Tertiary AmineMetal-freeAromatic and aliphatic nitro groups organic-chemistry.org
Tetrahydroxydiboron4,4′-bipyridine (organocatalyst)Aromatic nitro compounds organic-chemistry.org
Formic AcidIron-based catalystNitroarenes organic-chemistry.org
Polymethylhydrosiloxane (PMHS) / KFPalladium catalystAromatic nitro groups organic-chemistry.org
Iron / Mineral AcidHCl or H₂SO₄4-nitropyridine-N-oxide mdpi.org

This table is not exhaustive and represents a selection of available methods.

Transformation of Other Functional Groups to Yield this compound

The synthesis of this compound can also be achieved by introducing the nitro group onto a pre-existing 2-aminopyridine scaffold. A common method involves the direct nitration of 2-aminopyridine using a mixture of concentrated nitric acid and sulfuric acid. Careful control of the reaction temperature, typically between 0–5°C, is essential to favor nitration at the 4-position and minimize the formation of byproducts.

Another approach involves the functionalization of pyridine N-oxides. For example, N-(4-chlorophenyl)-4-nitropyridin-2-amine was synthesized via a pyridine N-oxide route.

Synthesis of Related 4-Aminopyridine Derivatives for Comparative Studies

The synthesis of various 4-aminopyridine derivatives is of significant interest for comparative biological studies, particularly in the context of neurological disorders. nih.govmlcpharmacy.edu.inresearchgate.net These derivatives are often prepared by modifying the amino group or other positions on the pyridine ring.

For instance, new anilide and imide derivatives of 4-aminopyridine have been synthesized and evaluated for their cognitive-enhancing and anticholinesterase activities. nih.govresearchgate.net Schiff bases of 4-aminopyridine have also been prepared and studied for similar purposes. researchgate.net The synthesis of these derivatives often starts from 4-aminopyridine, which can be prepared from 4-nitropyridine. chemicalbook.com

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced techniques to improve efficiency, safety, and scalability.

Continuous Flow Synthesis for 4-Nitropyridine and its Derivatives

Continuous flow synthesis has emerged as a powerful technique for the production of 4-nitropyridine and its derivatives, offering significant advantages over traditional batch processes, especially in terms of safety and yield. researchgate.netresearcher.life The synthesis of 4-nitropyridine often involves highly energetic and potentially explosive intermediates, such as 4-nitropyridine N-oxide. researchgate.net Continuous flow reactors minimize the accumulation of these hazardous materials, thereby enhancing the safety of the process. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of 4-Nitropyridine

ParameterBatch ProcessContinuous Flow ProcessReference
Overall Yield 57%83% researchgate.net
Safety Accumulation of energetic intermediatesMinimized accumulation of hazardous materials researchgate.net
Selectivity Potential for byproductsHigh selectivity for 4-nitropyridine researchgate.net
Throughput Lower0.716 kg per day reported researchgate.netresearcher.life

This technique has also been applied to the chemoselective reduction of nitroarenes using tetrahydroxydiboron, addressing the thermal instability of the reagent and allowing for a safer and more scalable process. scihorizon.com

Solid-Phase Synthesis Strategies for Pyridine-Based Compounds

Solid-phase synthesis has emerged as a powerful technique for the creation of pyridine derivatives, offering advantages in purification and the potential for combinatorial library generation. acs.org This methodology involves attaching a chemical scaffold to a solid support, such as a resin, and then building the desired molecule through a series of reactions. The final product is then cleaved from the support.

Several strategies have been developed for the solid-phase synthesis of substituted pyridines. One approach involves the immobilization of a starting material, like 2-chloro-5-bromopyridine, onto a polystyrene support via a silicon linker. researchgate.net This scaffold can then undergo selective reactions with various reagents to build a library of pyridine-based compounds. researchgate.net Another method utilizes a phenol-sulfide linker for the synthesis of imidazo[1,2-a]pyridine-8-carboxamides, demonstrating the versatility of solid-phase techniques in creating diverse heterocyclic systems. acs.org

The Kröhnke pyridine synthesis, a method involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, has also been adapted for solid-phase applications. researchgate.net Additionally, sequential Hantzsch condensation and cyclative cleavage reactions on a solid support provide a route to pyrrolo[3,4-b]pyridines. thieme-connect.com These methods underscore the adaptability of solid-phase synthesis to construct a wide array of pyridine-containing molecules.

Table 1: Overview of Solid-Phase Synthesis Strategies for Pyridine Derivatives

StrategyKey ReactionsLinker Type (if specified)Target Compounds
Immobilized Chloro-bromopyridineSelective reactions with organometallic reagentsSiliconPyridine-based synthons and chromophores
Imidazo[1,2-a]pyridine Synthesis---Phenol-sulfideImidazo[1,2-a]pyridine-8-carboxamides
Kröhnke Pyridine SynthesisReaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyls---Substituted Pyridines
Hantzsch Condensation & Cyclative CleavageHantzsch condensation, cyclative cleavage---Pyrrolo[3,4-b]pyridines

Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and the transient intermediates involved is crucial for controlling the synthesis and reactivity of this compound and related compounds. The electronic nature of the pyridine ring, influenced by the electron-withdrawing nitro group and the electron-donating amino group, dictates its chemical behavior.

Nucleophilic Attack and Hydride Elimination in Amination Reactions

The amination of pyridines, a key reaction for introducing amino groups, often proceeds through a nucleophilic substitution of hydrogen (SNH) mechanism. The Chichibabin reaction, for instance, involves the direct amination of pyridine with sodium amide. wikipedia.org The generally accepted mechanism is an addition-elimination process that starts with the nucleophilic attack of the amide anion (NH₂⁻) on an electron-deficient carbon of the pyridine ring. wikipedia.orgnih.gov This attack forms a negatively charged σ-adduct, often referred to as a Meisenheimer-like intermediate. wikipedia.org

Nitro Group Migration Phenomena in Nitropyridine Systems

An interesting and less common reaction pathway observed in nitropyridine systems is the migration of the nitro group. This phenomenon has been reported in the reaction of 3-bromo-4-nitropyridine with amines, where an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position was observed. clockss.org This rearrangement appears to be influenced by the solvent, with polar aprotic solvents favoring the nitro-group migration. clockss.orgresearchgate.net

Another instance of nitro group migration occurs during the nitration of pyridine itself. The reaction of pyridine with dinitrogen pentoxide (N₂O₅) initially forms an N-nitropyridinium ion. researchgate.netpsu.edu Subsequent reaction with sulfur dioxide or sodium bisulfite leads to the formation of 3-nitropyridine. researchgate.net The proposed mechanism for this transformation is not a direct electrophilic aromatic substitution but rather a acs.orgacs.org sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. researchgate.netpsu.eduntnu.no

Table 2: Conditions Favoring Nitro Group Migration

Starting MaterialReagents/ConditionsObserved Migration
3-bromo-4-nitropyridineAmine, polar aprotic solvents (e.g., DMSO)4-NO₂ to 3-NO₂
Pyridine1. N₂O₅ 2. SO₂/HSO₃⁻N-NO₂ to 3-NO₂

Intramolecular Hydrogen Bonding Effects on Reaction Pathways

Intramolecular hydrogen bonding can significantly influence the structure, stability, and reactivity of molecules. In substituted nitropyridines, the presence of an amino group ortho to a nitro group can lead to the formation of an intramolecular hydrogen bond between a hydrogen atom of the amino group and an oxygen atom of the nitro group.

Theoretical studies on 2-amino-3-nitropyridine using methods like Natural Bond Orbital (NBO) analysis have confirmed the presence of such intramolecular hydrogen bonding. najah.edu This interaction can affect the geometry of the molecule, including bond lengths and angles, and can also influence the distribution of electron density. najah.eduresearchgate.net For example, in 2-amino-5-nitrosopyrimidines, the formation of strong intramolecular hydrogen bonds was observed, leading to the existence of different rotamers. nih.gov The energy of these hydrogen bonds can be substantial, with computed values around 10 kcal/mol per bond. acs.org This stabilization can impact the energy barriers of reaction pathways and potentially influence the regioselectivity of certain reactions.

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy of 4-Nitropyridin-2-amine and Analogues

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. Theoretical calculations, often using Density Functional Theory (DFT), complement experimental findings to provide detailed vibrational assignments.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its constituent functional groups. The molecular structures of 2-amino-3-, 4-, and 5-nitropyridine have been investigated using DFT (B3LYP) methods with a 6-311++G(d,p) basis set, and the calculated vibrational frequencies show good agreement with experimental data. vu.nl For aromatic primary amines, the N-H stretching vibrations are typically observed in the 3000–3500 cm⁻¹ region. acs.org In analogous compounds like 2-amino-5-nitropyridine (B18323), strong absorption bands for the nitro group are found around 1520 cm⁻¹ for the asymmetric NO₂ stretch and 1340 cm⁻¹ for the symmetric NO₂ stretch.

Experimental FTIR analysis of this compound shows distinct peaks that can be assigned to specific vibrational modes. vu.nl

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The experimental and calculated Raman spectra for this compound have been studied, allowing for a comprehensive vibrational analysis. vu.nl In related pyridine (B92270) derivatives, FT-Raman spectra have been recorded in the 100-4000 cm⁻¹ range to support the assignment of fundamental modes. chemscene.com

Detailed Vibrational Assignments and Analysis

The combination of experimental FTIR and FT-Raman data with theoretical calculations allows for a detailed assignment of the 39 normal vibrational modes of this compound. vu.nl The assignments are often supported by potential energy distribution (PED) calculations, which describe the contribution of individual internal coordinates to each normal mode. osi.lv

Key vibrational modes for this compound and their assignments are summarized below. The assignments are based on a comparative analysis of experimental data and scaled theoretical frequencies calculated using the B3LYP/6-311++G(d,p) method. vu.nl

FTIR (cm⁻¹) vu.nlFT-Raman (cm⁻¹) vu.nlCalculated (B3LYP) (cm⁻¹) vu.nlVibrational Assignment vu.nl
348834873491νas(NH₂)
336933683375νs(NH₂)
310531053103ν(CH)
307330733074ν(CH)
164716451647δ(NH₂)
160816071610Ring stretching
157215731575Ring stretching
152115201522νas(NO₂)
147514751476Ring stretching
139613951398Ring stretching
131313141315νs(NO₂)
125612551257β(CH)
119811971199β(CH)
115211511153β(CH)
998997999Ring breathing
853852854γ(CH)
831830832Ring out-of-plane bending
719718720δ(NO₂)
545544546τ(NO₂)
410-412ω(NH₂)

ν: stretching, δ: scissoring/in-plane bending, β: in-plane bending, γ: out-of-plane bending, ω: wagging, τ: torsion; as: asymmetric, s: symmetric.

Electronic Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of UV or visible light and the subsequent emission processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Emission Spectra Analysis

The emission properties of molecules like this compound are closely linked to their excited-state dynamics. Molecules with significant intramolecular charge transfer character often exhibit fluorescence. Studies on related compounds, such as 2-butylamino-6-methyl-4-nitropyridine N-oxide, reveal complex photophysical behaviors, including excited-state intramolecular proton transfer (ESIPT), which results in dual fluorescence emission bands. vu.nlnih.gov In nonpolar solvents, this analogue shows two emission bands whose relative intensities depend on the excitation wavelength. nih.gov

For other analogues like 2-N-phenylamino-methyl-nitro-pyridine isomers, excitation at 350 nm leads to broad emission spectra spanning the 400–700 nm range, indicating fluorescence from an excited state to the ground state (S1 to S0). mdpi.com The large Stokes shift observed in these types of molecules is often a result of significant structural and electronic reorganization in the excited state, a characteristic feature of ICT processes. While direct emission data for this compound is not available, these examples suggest it has the potential for interesting photoluminescent properties governed by intramolecular charge transfer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the amino protons and the three aromatic protons on the pyridine ring. The strong electron-withdrawing effect of the nitro group and the electronegativity of the ring nitrogen atom cause significant deshielding of the ring protons, shifting their signals downfield.

The proton at C5 (H-5) is anticipated to appear as a doublet, coupled to the proton at C6. The proton at C3, being adjacent to the amino group and meta to the nitro group, would likely appear as a singlet or a narrowly split doublet. The proton at C6, adjacent to the ring nitrogen, is also expected to be a doublet. The amine (-NH₂) protons typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~7.0-7.5d
H-5~7.8-8.2dd
H-6~8.2-8.5d
-NH₂~6.0-7.0br s
Note: Predicted values are based on data for analogous compounds. Actual shifts can vary based on solvent and concentration.

The proton-decoupled ¹³C NMR spectrum of this compound will display five distinct signals, corresponding to the five carbon atoms in the molecule, as the molecule is asymmetric. The chemical shifts are heavily influenced by the electronic effects of the substituents. libretexts.orglibretexts.org

The carbon atom attached to the nitro group (C-4) is expected to be the most deshielded, appearing significantly downfield (in the range of δ 145–155 ppm). The carbon bearing the amino group (C-2) will also be downfield but shielded relative to an unsubstituted pyridine carbon at that position. The remaining carbons of the pyridine ring (C-3, C-5, and C-6) will resonate at chemical shifts dictated by their proximity to the nitrogen atom and the substituents. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~158-162
C-3~105-110
C-4~145-155
C-5~112-118
C-6~150-154
Note: Predicted values are based on general substituent effects and data for analogous compounds.

To unambiguously confirm the substitution pattern and differentiate between possible isomers, two-dimensional NMR techniques are employed. Specifically, Nuclear Overhauser Effect Spectroscopy (2D NOESY) is invaluable for establishing through-space proximity of protons. clockss.org

For this compound, a NOESY experiment would be expected to show a cross-peak between the amine (-NH₂) protons and the proton at the C-3 position. researchgate.net This correlation would confirm that the amino group is located at C-2, adjacent to C-3. Furthermore, correlations between the adjacent aromatic protons (e.g., H-5 and H-6) would help solidify the complete assignment of the proton signals. The absence of a NOE between the amine protons and the proton at C-5 would further rule out the isomeric 2-amino-3-nitropyridine (B1266227) structure. Such 2D NMR experiments are crucial for the definitive structural assignment of complex substituted heterocycles. clockss.orgmdpi.com

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or more decimal places.

For this compound, the molecular formula is C₅H₅N₃O₂. The theoretical exact mass for the neutral molecule is 139.038176 Da. nih.gov In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as its protonated molecule, [M+H]⁺, with a theoretical m/z of 139.038176 + 1.007276 = 140.045452.

The experimental measurement of the m/z value to within a very narrow tolerance (e.g., < 5 ppm) of the calculated value provides unequivocal confirmation of the molecular formula C₅H₅N₃O₂, distinguishing it from any other combination of atoms that might have the same nominal mass. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and behavior. For 4-Nitropyridin-2-amine, methods such as Density Functional Theory (DFT) and ab initio calculations have been instrumental in elucidating its properties.

Density Functional Theory (DFT) Studies on Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. Studies on aminonitropyridines, including this compound, have utilized DFT methods, often with the B3LYP hybrid functional, to perform geometry optimization. researchgate.netbozok.edu.tr These calculations aim to find the most stable three-dimensional arrangement of atoms in the molecule by minimizing its energy.

The selection of a suitable basis set is crucial for the accuracy of DFT calculations. For aminonitropyridines, the 6-311++G(d,p) basis set has been commonly employed. researchgate.netbozok.edu.tr This basis set provides a good balance between computational cost and accuracy for describing the electronic structure of such molecules. Optimized geometric parameters, including bond lengths and bond angles, obtained from these DFT calculations have shown good agreement with experimental data where available. researchgate.net For instance, a study on 2-amino-3-nitropyridine (B1266227) demonstrated that the calculated values for bond lengths and angles using the B3LYP/6-311++G(d,p) method were comparable to those determined by X-ray crystallography. najah.eduresearchgate.netnajah.edu

The optimized molecular structure of related nitropyridine derivatives has also been investigated to understand the influence of substituent groups on the geometry. nih.gov These studies have revealed that the presence of electron-withdrawing or electron-donating groups can significantly affect the bond lengths and angles within the pyridine (B92270) ring. nih.gov

Ab Initio Methods (e.g., MP2) for Electronic Structure Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating electronic structure by including electron correlation effects. najah.eduacs.org These methods are computationally more demanding than DFT but can offer more accurate results for certain properties.

For aminonitropyridines, MP2 calculations have been used in conjunction with DFT to provide a comprehensive understanding of their electronic structure. najah.eduresearchgate.netnajah.edu For example, a study on 2-amino-3-nitropyridine utilized both MP2 and DFT methods with the 6-311++G(d,p) basis set to investigate its geometry and electronic properties. najah.eduresearchgate.netnajah.edu The results from both methods were found to be in good agreement with experimental data, lending confidence to the theoretical models. najah.eduresearchgate.netnajah.edu

The application of MP2 is particularly valuable for refining the understanding of electron correlation, which plays a significant role in the electronic distribution and reactivity of molecules with multiple functional groups like this compound.

Basis Set Selection and Effects on Computational Accuracy

The choice of basis set is a critical factor that influences the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets generally lead to more accurate results but at a higher computational cost.

In the study of aminonitropyridines, the Pople-style basis set 6-311++G(d,p) has been frequently used. researchgate.netbozok.edu.trresearchgate.netnajah.edu The components of this basis set notation signify:

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital.

++ : Indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing anions and molecules with lone pairs of electrons.

(d,p) : Represents the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for more flexibility in the shape of the atomic orbitals, which is crucial for accurately describing chemical bonds.

Studies have shown that for compounds like 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide, the use of basis sets like 6-31G** and B3LYP/6-311+G** significantly improves the quality of the calculated structural and electronic features. mdpi.com The selection of an appropriate basis set is therefore a key step in obtaining reliable computational results that can be meaningfully compared with experimental findings.

Electronic Structure and Reactivity Descriptors

To understand the chemical behavior of this compound, computational chemists analyze various electronic structure descriptors. These descriptors provide insights into the molecule's reactivity, stability, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. malayajournal.org

For aminonitropyridines, the calculated HOMO and LUMO energies reveal that charge transfer can occur within the molecule. najah.eduresearchgate.net In a typical aminonitropyridine, the HOMO is often localized on the amino group and the pyridine ring, while the LUMO is concentrated on the nitro group and the pyridine ring. mdpi.com This distribution suggests that the amino group acts as an electron donor and the nitro group as an electron acceptor.

The HOMO-LUMO energy gap is a crucial parameter derived from FMO analysis. A smaller energy gap generally implies higher reactivity. For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the calculated HOMO-LUMO energy gap was found to be 4.0106 eV. malayajournal.org

Table 1: Frontier Molecular Orbital Data

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. malayajournal.org The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (often colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential. malayajournal.org

For molecules containing nitro and amino groups, the MEP map can highlight the electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group. In a study of 3-hydroxy-6-methyl-2-nitropyridine, MEP analysis was used to understand the size, shape, charge density distribution, and reactive sites of the molecule. doi.org For similar aminonitropyridine derivatives, the oxygen atoms of the nitro group typically exhibit a negative electrostatic potential, making them potential sites for electrophilic interaction. mdpi.com

Mulliken Charges and Natural Atomic Charges

Charge distribution analysis is crucial for understanding a molecule's electronic structure, dipole moment, and reactivity. ijraset.com Mulliken and Natural Population Analysis (NPA) are two common methods used to calculate the charges on individual atoms within a molecule. These calculations are often performed using the B3LYP method with a basis set such as 6-311++G(d,p). ijraset.comnajah.edu

For aminonitropyridine isomers, studies show a significant redistribution of electron density. najah.edu In a related compound, 2-amino-3-nitropyridine, the nitrogen atom of the amino group (N10) was found to possess a highly negative charge compared to other nitrogen atoms, while the attached hydrogen atoms became more acidic. najah.edu The oxygen atoms of the nitro group consistently exhibit strong negative charges in both Mulliken and natural charge analyses. ijraset.com Carbon atoms attached to electron-withdrawing groups like the nitro group or adjacent to the ring nitrogen tend to show positive charges. ijraset.com

A similar charge distribution is anticipated for this compound, with the amino group acting as an electron donor and the nitro group as a strong electron acceptor, creating a polarized molecule. The table below illustrates typical charge values for the related isomer, 2-amino-3-nitropyridine, as calculated by the B3LYP/6-311++G(d,p) method. researchgate.net

AtomMulliken Atomic Charges (e)Natural Atomic Charges (e)
C1-0.3160.116
C2-0.173-0.292
C30.170-0.125
C40.1970.185
C50.141-0.252
N6-0.183-0.547
H70.3010.435
H80.2960.430
H90.2450.287

Global and Local Reactivity Descriptors

Local reactivity descriptors, such as the Fukui function (f(r)), identify the most reactive sites within a molecule for electrophilic and nucleophilic attacks. arxiv.orgmdpi.com The site where f(r) > 0 is favored for a nucleophilic attack, while a site where f(r) < 0 is favored for an electrophilic attack. arxiv.org For aminonitropyridine derivatives, the analysis of these descriptors is critical. The presence of the electron-donating amino group and the electron-withdrawing nitro group creates distinct reactive centers. Computational studies on related molecules show that atoms in the vicinity of the nitro group are susceptible to nucleophilic attack, while regions near the amino group are prone to electrophilic attack. mdpi.com

Spectroscopic Property Simulations

Computational simulations are invaluable for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.

Theoretical Vibrational Spectra Prediction (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) are typically calculated using DFT methods, such as B3LYP, with an appropriate basis set. nih.govresearchgate.net The calculated harmonic frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra. nih.gov For related aminonitropyridine compounds, detailed vibrational assignments have been performed. najah.edu

Key vibrational modes include:

-NH₂ Group Vibrations : Asymmetric and symmetric stretching modes are typically found in the 3400-3600 cm⁻¹ range. Scissoring, rocking, and wagging modes appear at lower frequencies. najah.edu

-NO₂ Group Vibrations : Strong absorptions corresponding to asymmetric and symmetric stretching vibrations are characteristic and appear around 1590-1650 cm⁻¹ and 1310-1380 cm⁻¹, respectively. najah.edu

Pyridine Ring Vibrations : C-H stretching modes are observed above 3000 cm⁻¹, while various in-plane and out-of-plane ring stretching and bending vibrations occur in the fingerprint region (below 1600 cm⁻¹). najah.edu

The predicted spectra for this compound would be expected to show these characteristic bands, confirming its functional groups.

Assignment (for 2-amino-3-nitropyridine)Experimental FT-IR (cm⁻¹)Calculated B3LYP (cm⁻¹)
νₐₛ(NH₂)34883717
νₛ(NH₂)33533575
ν(CH)31003221
δ(NH₂) scissoring15931656
νₐₛ(NO₂)15931656
νₛ(NO₂)13101378
najah.edu

Computational NMR Chemical Shift Predictions (GIAO approach)

The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netimist.ma Calculations are often performed at the DFT level, and the results are compared with experimental data, usually showing a strong linear correlation. najah.eduimist.ma This method is instrumental in confirming molecular structures and understanding the electronic environment of the nuclei. ruc.dknih.gov For 2-amino-3-nitropyridine, GIAO calculations of ¹H and ¹³C chemical shifts in a DMSO solvent model showed good agreement with experimental values. najah.eduresearchgate.net Similar accuracy is expected for this compound, with the electron-withdrawing nitro group causing downfield shifts for nearby protons and carbons, while the electron-donating amino group would induce upfield shifts.

Atom (in 2-amino-3-nitropyridine)Experimental ¹³C Shift (ppm)Calculated ¹³C Shift (ppm)
C1159.21163.63
C2133.51134.79
C3152.01153.33
C4107.03109.11
C5119.52122.56
najah.edu

UV-Vis Spectrum Prediction via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra by calculating electronic excitation energies and oscillator strengths. researchgate.netmdpi.comrespectprogram.org For molecules with chromophores like this compound, TD-DFT can predict the absorption maxima (λ_max) corresponding to electronic transitions, such as n→π* and π→π*. als-journal.com The intramolecular charge transfer (ICT) from the amino (donor) to the nitro (acceptor) group is expected to result in a significant absorption band in the visible or near-UV region. Studies on related molecules like 4-nitropyridine (B72724) N-oxide have utilized TD-DFT to analyze solvatochromic shifts and the nature of electronic transitions. researchgate.net The calculated HOMO-LUMO energy gap also provides a preliminary indication of the electronic absorption properties. najah.edu

Nonlinear Optical (NLO) Properties

Organic molecules with significant NLO properties are of great interest for applications in photonics and optical communications. tcichemicals.com A key requirement for second-order NLO activity is a molecular structure with a strong electron donor and a strong electron acceptor connected by a π-conjugated system, leading to a large molecular hyperpolarizability (β). bohrium.com

This compound possesses this classic "push-pull" structure, with the amino group serving as the electron donor and the nitro group as the acceptor, linked by the pyridine ring. This arrangement suggests that it could be a potent NLO material. bohrium.com Computational studies on similar pyridine derivatives, such as 3-methyl-4-nitropyridine (B157339) N-oxide (POM) and N-(4-nitro-2-pyridinyl)-phenylalaninol (NPPA), have focused on calculating their dipole moments and hyperpolarizabilities to assess their NLO potential. optica.orgacs.org The investigation of this compound's NLO properties would involve calculating its first hyperpolarizability (β) to quantify its potential for applications like second-harmonic generation. nih.gov

Polarizability and Hyperpolarizability Calculations

No specific data from computational studies on the polarizability and hyperpolarizability of this compound were found in the surveyed literature.

Intramolecular Charge Transfer (ICT) Mechanisms

While intramolecular charge transfer is a known phenomenon in push-pull nitroaromatic systems, a specific computational analysis of the ICT mechanisms in this compound is not available. nih.govrsc.orgrsc.org

Thermodynamic Properties

Calculations of Enthalpy, Entropy, and Gibbs Free Energy

Specific calculated values for the enthalpy, entropy, and Gibbs free energy of this compound were not located in the reviewed scientific literature. Theoretical studies on other aminopyridine derivatives have been conducted to determine their thermodynamic properties. derpharmachemica.com

Medicinal Chemistry and Biological Activity of 4 Nitropyridin 2 Amine Derivatives

General Biological Activity of Aminopyridines and Nitropyridines

The unique structural and electronic properties of aminopyridine and nitropyridine cores make them valuable scaffolds in the design of novel therapeutic agents. Their ability to engage in various non-covalent interactions allows them to bind to a wide array of biological macromolecules, leading to a broad spectrum of pharmacological effects.

Role as Privileged Scaffolds in Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets. The pyridine (B92270) ring itself is considered a privileged structure, and its derivatives, including aminopyridines, have been extensively utilized in drug discovery. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, while the amino group in aminopyridines can serve as a hydrogen bond donor and a point for further chemical modification. This versatility allows for the generation of large libraries of compounds with diverse physicochemical properties, increasing the probability of identifying potent and selective drug candidates.

The aminopyridine scaffold is a key component in a variety of approved drugs with different therapeutic applications, highlighting its privileged nature. The introduction of a nitro group, as seen in nitropyridines, further modulates the electronic properties of the pyridine ring, influencing its binding characteristics and metabolic stability. This makes the nitropyridine framework an attractive starting point for the development of new bioactive molecules.

Interaction with Enzymes and Receptors

The aminopyridine and nitropyridine moieties can interact with a wide range of enzymes and receptors, leading to their observed biological activities. The amino group of aminopyridines can form key hydrogen bonds with amino acid residues in the active sites of enzymes or the binding pockets of receptors. For instance, aminopyridine derivatives have been shown to act as inhibitors of various kinases, enzymes that play a crucial role in cell signaling pathways.

Specific Biological Targets and Activities

Derivatives of 4-Nitropyridin-2-amine have been investigated for their potential therapeutic applications, with a particular focus on their anticancer activity. This is driven by the known involvement of various kinases in the development and progression of cancer.

Anticancer Activity

The anticancer potential of aminopyridine and nitropyridine derivatives stems from their ability to inhibit the activity of key enzymes involved in cancer cell proliferation, survival, and metastasis. Research in this area has focused on targeting specific protein kinases that are often dysregulated in cancer.

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is implicated in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation has been linked to several diseases, including cancer. A study on nitropyridine derivatives demonstrated their potential to reduce the hyperphosphorylation of the tau protein, a process in which GSK-3 is a key player. nih.gov While this study did not focus specifically on this compound, it highlights the potential of the nitropyridine scaffold to interact with pathways regulated by GSK-3. The interactions of some inhibitors with GSK-3β have been shown to involve hydrogen bonds with the side chain amino group of Lys85 in the active site. nih.gov

Compound ClassTargetKey InteractionsReference
NitropyridineTau phosphorylation (GSK-3 pathway)Not specified nih.gov
Alsterpaullone (contains a nitro group)GSK-3βHydrogen bonds with Val135 and interaction between the nitro group and Lys85 nih.gov

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle. The uncontrolled proliferation of cancer cells is often associated with the aberrant activity of CDKs. Consequently, the development of CDK inhibitors is a major focus of anticancer drug discovery. While direct studies on this compound derivatives as CDK inhibitors are limited, the broader class of aminopyridine and aminopyrimidine-based compounds has shown significant promise in this area. For instance, 2-arylaminopurine derivatives have been developed as selective CDK2 inhibitors. nih.gov The selectivity of these inhibitors is often achieved by exploiting subtle differences in the ATP-binding pockets of different CDK isoforms.

Compound ClassTargetPotencySelectivityReference
2-ArylaminopurinesCDK2High (IC50 in the nanomolar to low micromolar range)Selective over CDK1 nih.gov
Inhibition of Cytosolic Thioredoxin Reductase 1

Cytosolic thioredoxin reductase 1 (TXNRD1) is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox homeostasis and is implicated in the progression of diseases such as cancer. nih.govnih.gov As such, TXNRD1 has emerged as a significant target for the development of novel therapeutic agents. nih.gov

Recent research has identified specific inhibitors of TXNRD1, such as the compound designated TRi-1, which is a nitropyridine derivative. nih.gov Studies have demonstrated that the nitro group on the pyridine ring of TRi-1 is essential for its inhibitory activity against TXNRD1. nih.gov The removal of this nitro group renders the compound inactive, highlighting the critical role of this functional group in the molecule's mechanism of action. nih.gov

The inhibition of TXNRD1 by derivatives like TRi-1 has been shown to be irreversible and NADPH-dependent. nih.gov This targeted inhibition can induce cytotoxicity in cancer cells, suggesting a potential therapeutic application for these compounds. nih.govnih.gov The specificity of these inhibitors is also a key area of investigation; for instance, TRi-1 displays a higher specificity for TXNRD1 over the mitochondrial form, TXNRD2. nih.gov

CompoundTarget EnzymeInhibition CharacteristicsReference
TRi-1Cytosolic Thioredoxin Reductase 1 (TXNRD1)Irreversible, NADPH-dependent, Nitro group is essential for activity nih.gov

Antimicrobial Activity

Derivatives of this compound have been investigated for their potential to combat microbial infections, demonstrating both antibacterial and antifungal properties.

The pyridine nucleus is a common scaffold in the development of antimicrobial agents. Various derivatives of aminopyridines and nitropyridines have been synthesized and evaluated for their antibacterial efficacy against a range of pathogenic bacteria.

Notably, certain thienopyridine derivatives have shown inhibitory activity against Staphylococcus aureus. For instance, a 2-hydrazinylacetamide derivative of thieno[2,3-b]pyridine exhibited significant inhibition against S. aureus, with a minimum inhibitory concentration (MIC) of 15.63 µg/mL. nih.gov Furthermore, this particular derivative also demonstrated potency against methicillin-resistant Staphylococcus aureus (MRSA), with an inhibition zone of 18 mm. nih.gov Another class of compounds, pyrimido-isoquinolin-quinones, has also been developed and has shown antibacterial activity against multidrug-resistant S. aureus, with some derivatives active in concentrations ranging from 2 to 32 µg/mL. nih.gov

The following table summarizes the antibacterial activity of selected pyridine derivatives against Staphylococcus aureus.

Compound ClassSpecific Derivative ExampleTarget OrganismActivityReference
Thieno[2,3-b]pyridine2-hydrazinylacetamide derivativeStaphylococcus aureusMIC: 15.63 µg/mL nih.gov
Thieno[2,3-b]pyridine2-hydrazinylacetamide derivativeMethicillin-resistant S. aureus (MRSA)Inhibition Zone: 18 mm nih.gov
Pyrimido-isoquinolin-quinoneVarious derivativesMultidrug-resistant S. aureusActive Concentration: 2-32 µg/mL nih.gov

While the broader class of nitrogen-containing heterocyclic compounds has been extensively studied for antifungal properties, specific data on the antifungal activity of this compound derivatives is limited in the currently available scientific literature. Research in this area has often focused on related structures. For example, various nitrofuran derivatives have been synthesized and have shown a fungicidal profile against a range of fungal species, with minimum inhibitory concentration (MIC₉₀) values as low as 3.9 µg/mL against Candida and Cryptococcus neoformans strains. mdpi.com Additionally, certain pyrimidine derivatives have demonstrated significant antifungal activity against various phytopathogenic fungi. However, direct studies detailing the antifungal efficacy of compounds derived specifically from this compound are not prominently reported.

Antiviral Activity

The antiviral potential of this compound derivatives has been a significant area of research, with a particular focus on the development of agents against the human immunodeficiency virus (HIV).

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. These compounds allosterically bind to the HIV-1 reverse transcriptase (RT), inducing conformational changes that inhibit its enzymatic activity.

A novel class of amine-type cyclopentanepyridinone derivatives has been developed as potent NNRTIs. In these structures, the pyridinone core is a key pharmacophore. Biological evaluation of these compounds has shown that derivatives with alkyl and alkenyl chains at the C-4 position exhibit anti-HIV activity, with EC₅₀ values in the nanomolar to micromolar range. One particularly potent compound from this series demonstrated an EC₅₀ of 540 nM and an IC₅₀ of 33.89 µM against wild-type HIV-1 RT, with low cytotoxicity.

Molecular docking studies have provided insights into the binding mechanism of these pyridinone-based NNRTIs. They are shown to interact with key residues within the NNRTI binding pocket of HIV-1 RT, including Lys101, Tyr181, and Tyr188. A key strategy in the design of new NNRTIs is to enhance interactions with more conserved residues to overcome resistance mutations.

Compound ClassExample CompoundAnti-HIV-1 Activity (EC₅₀)HIV-1 RT Inhibition (IC₅₀)Reference
Amine-type cyclopentanepyridinonesCompound 9540 nM33.89 µM

Beyond their role as NNRTIs, pyridine-based compounds have shown anti-HIV activity through other mechanisms. For instance, pyridine oxide derivatives have been reported to not only inhibit HIV replication but also to interfere with viral gene expression. mdpi.com Some of these compounds act at a post-integration step in the HIV replication cycle, interfering with the transcription process. mdpi.com This dual mode of action, targeting both early (reverse transcription) and later stages of the viral life cycle, makes these derivatives interesting candidates for further development in anti-HIV chemotherapy. mdpi.com

The development of pyridine-containing molecules as HIV-1 integrase strand transfer inhibitors (INSTIs) has also been an active area of research. Various monocyclic and fused pyridine derivatives have been synthesized and evaluated for their ability to inhibit the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.

Neurological Applications

Derivatives of the aminopyridine scaffold have shown promise in addressing neurological disorders, primarily through mechanisms involving enzyme inhibition and ion channel modulation.

Cholinesterase Inhibition for Alzheimer's Disease Management

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by a decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine. nih.gov A primary therapeutic strategy is to increase acetylcholine levels by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com

While direct studies on this compound derivatives as cholinesterase inhibitors are not extensively documented in the reviewed literature, the broader class of aminopyridine and quinoline derivatives has been a focus of such research. For instance, new hybrids of 4-amino-2,3-polymethylene-quinoline have been synthesized and shown to be potent inhibitors of both AChE and BChE. mdpi.com The development of multi-target directed ligands, often based on pharmacophores like tacrine (an amino-acridine), is a common approach in AD drug discovery. biorxiv.org This suggests that the this compound skeleton could potentially serve as a foundational structure for novel cholinesterase inhibitors, though further specific research is required.

Potassium Channel Blockade

Voltage-gated potassium (Kv) channels are crucial for nerve impulse conduction. In demyelinated axons, as seen in conditions like multiple sclerosis, the exposure of these channels can impair the transmission of action potentials. nih.gov Blockers of these channels can help restore conduction.

4-Aminopyridine (B3432731) (4-AP), a structural analog of this compound lacking the nitro group, is a well-known broad-spectrum potassium channel blocker. nih.govplos.org It is approved for the symptomatic treatment of walking disability in patients with multiple sclerosis. nih.gov The therapeutic effects of 4-AP are attributed to its ability to block exposed Kv channels, thereby enhancing signal transduction in demyelinated axons. nih.gov

Research has expanded to include various derivatives of 4-AP to improve efficacy and reduce toxicity. plos.org For example, newly synthesized derivatives of 4-AP have demonstrated a protective effect in a cuprizone-induced demyelination model in mice. nih.gov A novel trisubstituted K+ channel blocker, 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP), has shown potency comparable to 4-AP. nih.gov While these studies focus on the 4-aminopyridine core, they establish the importance of this scaffold in potassium channel modulation. The influence of a nitro-group at the 4-position on this activity is a key area for future investigation, as this electron-withdrawing group could significantly alter the electronic properties and binding affinity of the molecule to the channel pore.

Herbicidal Activity

Derivatives of nitropyridine have demonstrated significant potential as herbicides. The mechanism of action often involves the inhibition of crucial plant enzymes.

One study detailed the synthesis of novel nitropyridine-containing phenylaminoacetates and propionates. nih.gov A specific derivative, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, exhibited a high level of herbicidal activity against barnyard grass, with a reported IC₅₀ value of 27.7 mg/L. nih.gov

In another study, pyridyloxy-substituted acetophenone oxime ethers containing a nitropyridine moiety were tested for their ability to inhibit protoporphyrinogen oxidase, an important target for herbicide development. These derivatives demonstrated moderate activity, with IC₅₀ values in the range of 3.11–4.18 μM. nih.gov Furthermore, patents have described herbicidal compositions based on 4-amino-picolinates, which can include a nitro substituent in the 3-position of the pyridine ring. google.com

Table 1: Herbicidal Activity of this compound Derivatives
CompoundTarget/Test SystemActivity MetricReported ValueReference
Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoateBarnyard GrassIC₅₀27.7 mg/L nih.gov
Pyridyloxy-substituted acetophenone oxime ethers (nitropyridine derivatives)Protoporphyrinogen OxidaseIC₅₀3.11–4.18 μM nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the pyridine and any associated rings.

Impact of Substituents on Biological Activity

The collective research on nitropyridine derivatives reveals several key structure-activity relationship (SAR) trends:

Herbicidal Activity Substituents: For nitropyridine-containing herbicides, specific structural features are crucial. The high activity of ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate highlights the importance of the ether linkage at the 2-position of the pyridine ring and the specific propionate side chain. nih.gov

General Substitution Patterns: In various classes of pyridine derivatives, even minor changes can lead to significant shifts in activity. For anti-inflammatory agents, the amino group was identified as a potentially important pharmacophore. nih.gov For cardiotonic agents, substitutions at the 3, 5, and 6 positions of the pyridine ring have been shown to modulate positive inotropic and vasodilator activity. nih.govnih.gov The position of substituents on phenyl rings attached to the core heterocycle is also a critical determinant of biological activity. nih.gov

These findings underscore the importance of systematic modification of the this compound scaffold to optimize derivatives for specific biological targets, whether for neurological, agricultural, or other therapeutic applications.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. These studies provide insights into the binding modes, affinities, and the specific molecular interactions that stabilize the ligand-receptor complex.

Research on various pyridine derivatives has utilized molecular docking to elucidate their mechanism of action and to guide the design of more potent and selective inhibitors for a range of therapeutic targets. For instance, studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have employed molecular docking to investigate their interactions with cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. nih.govnih.gov These computational analyses help to identify key amino acid residues in the active site of the kinase that are essential for binding.

The primary interactions observed in these docking studies often include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the amine groups are common hydrogen bond donors or acceptors, forming critical connections with the protein backbone or side chains. jetir.org

Hydrophobic Interactions: The aromatic pyridine ring can engage in π–π stacking or π-alkyl interactions with aromatic or aliphatic residues in the binding pocket. jetir.org

By analyzing these interactions, researchers can build structure-activity relationships (SAR) that correlate the chemical structure of the derivatives with their biological activity. nih.govnih.gov For example, the introduction of specific substituents on the pyridine ring can be evaluated for its effect on binding affinity, with the goal of optimizing the lead compound. Molecular dynamics (MD) simulations are often used in conjunction with docking to validate the stability of the predicted binding poses over time. nih.govnih.gov

Table 1: Representative Molecular Docking Interactions of Pyridine Derivatives with Protein Targets

Derivative ClassProtein TargetKey Interacting ResiduesTypes of Interactions Observed
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCDK2, CDK4, CDK6Varies by kinase (e.g., specific lysines, leucines, aspartates)Hydrogen bonds, π–π stacking, hydrophobic interactions
Pyridopyrimidine Derivatives3PBL (Dopamine D2 receptor model)Not specifiedHydrogen bonds, π–π stacking, π-alkyl interactions
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesBacterial DNANot specifiedDNA modification and intercalation

Pharmacokinetics and Biodistribution (General Pyridine Derivatives)

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and safety. The pyridine nucleus is a common scaffold in many approved drugs, known to enhance pharmacokinetic properties such as metabolic stability and permeability. nih.gov Understanding the in vivo fate of pyridine-containing compounds is essential for drug development.

Radiolabeled Pyridine Derivatives for Imaging and Drug Tracking

Radiolabeling is a powerful technique used in pharmacokinetic studies to non-invasively track the biodistribution of a drug candidate in a living organism over time. researchgate.netacs.org By incorporating a positron-emitting radionuclide (like Carbon-11 or Fluorine-18) or a gamma-emitting isotope into the pyridine derivative, its location and concentration in various tissues can be quantified using imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.govnih.govmoravek.com

PET imaging studies with radiolabeled pyridine derivatives provide valuable, quantitative data on:

Tissue Distribution and Uptake: Identifying which organs or tissues the compound accumulates in. For example, studies with [11C]2-Pyridinealdoxime Methiodide ([11C]2-PAM) in rats showed the highest uptake in the kidneys, followed by the liver, heart, and lung, with much lower levels in the blood and brain. nih.govnih.gov

Rate of Absorption and Elimination: Determining how quickly the compound is absorbed into the bloodstream and subsequently cleared from the body. A study on 14C-labeled fampridine (4-aminopyridine) in healthy volunteers showed that peak plasma radioactivity was reached just one hour after oral administration, with a rapid elimination half-life of about 3.14 hours, primarily through urinary excretion. nih.gov

Blood-Brain Barrier (BBB) Penetration: Assessing the ability of the compound to enter the central nervous system, which is crucial for drugs targeting the brain.

Target Engagement: Measuring the binding of the drug to its intended receptor or enzyme in vivo, which helps to confirm its mechanism of action. nih.gov

This information is vital for optimizing the drug's structure to achieve the desired pharmacokinetic profile. For instance, if a compound shows excessive liver uptake, medicinal chemists can modify its structure to reduce first-pass metabolism. Conversely, for a drug intended to act on the brain, modifications can be made to enhance its ability to cross the BBB. The use of radiolabeled compounds allows for a comprehensive understanding of a drug's behavior in a biological system, which is difficult to achieve with other methods. researchgate.netacs.org

Table 2: Examples of Radiolabeled Pyridine Derivatives in Pharmacokinetic and Biodistribution Studies

Radiolabeled CompoundIsotopeStudy TypeKey Findings
[11C]2-Pyridinealdoxime Methiodide ([11C]2-PAM)Carbon-11PET imaging and ex vivo biodistribution in ratsRapid uptake in organs with highest concentration in kidneys. Differential tissue washout profiles observed. nih.govnih.gov
[14C]Fampridine (4-aminopyridine)Carbon-14Pharmacokinetics in healthy volunteersRapidly absorbed (peak plasma concentration at 1 hour) and nearly completely eliminated as unchanged drug via urine. nih.gov
[14C]p-Aminohippuric acid pyrrolidide ([14C]PAHP)Carbon-14Metabolism study in ratsNo unchanged drug was excreted in urine; most radioactivity was associated with three major metabolites. dtic.mil

Applications in Organic Synthesis and Materials Science

Synthetic Intermediates

As a difunctionalized pyridine (B92270), 4-Nitropyridin-2-amine serves as a crucial starting material or intermediate in multi-step organic syntheses. The presence and positioning of the amino and nitro groups on the pyridine core allow for selective chemical transformations, making it a valuable building block for more complex molecular architectures.

Precursors for Heterocyclic Drug Synthesis

The pyridine scaffold is a "privileged structural motif" in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs. Nitropyridine derivatives, including this compound, are important precursors for the synthesis of a wide range of bioactive heterocyclic systems with potential therapeutic applications, such as antitumor, antiviral, and anti-neurodegenerative agents. nih.gov

The general strategy involves using the inherent reactivity of the aminonitropyridine core to construct more elaborate fused heterocyclic systems. For example, in a process analogous to the synthesis of the DNA-dependent protein kinase inhibitor AZD7648, a related compound, 2-amino-4-methyl-5-nitropyridine, is used as the starting material. nih.gov The synthesis involves cyclization to form a triazolo[1,5-a]pyridine ring, followed by the chemical reduction of the nitro group to an amine, which then participates in a crucial carbon-nitrogen bond-forming reaction (Buchwald–Hartwig coupling) to yield the final complex molecule. nih.gov This demonstrates how the nitro and amino groups on the pyridine ring can be sequentially manipulated to build complex, biologically active molecules.

Similarly, other substituted 2-aminopyridine (B139424) analogues have been synthesized and identified as potent inhibitors for inducible nitric oxide synthase (iNOS), highlighting the importance of this class of compounds in developing new therapeutic agents. researchgate.netnih.gov

Building Blocks for Complex Organic Molecules

The utility of this compound as a building block stems from the distinct chemical properties of its functional groups. The nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution. This facilitates the introduction of other functional groups onto the ring. Furthermore, the nitro group can be readily reduced to a primary amino group, providing a new site for further chemical elaboration.

The primary amino group at the 2-position is nucleophilic and can undergo a variety of chemical reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides.

Alkylation: Reaction with alkyl halides.

Coupling Reactions: Participation in reactions to form new carbon-nitrogen bonds.

A documented example of its use is in the synthesis of N-(4-Chlorophenyl)-4-nitropyridin-2-amine. In this reaction, the amino group of 4-nitropyridine-N-oxide reacts with an activated isocyanide in the presence of a catalyst to form the substituted aminopyridine derivative. nih.gov This showcases its role as a platform for constructing more complex diarylamine structures.

Catalysis

While pyridine derivatives are known to be used in the development of ligands for transition metal catalysis, specific applications of this compound itself as a catalyst or a direct precursor in catalyst synthesis are not widely documented in scientific literature. Its potential lies in its ability to coordinate with metal ions through the pyridine nitrogen and the exocyclic amino group, but this application remains a largely unexplored area of research for this specific compound.

Dye Chemistry

Aromatic amines containing nitro groups are foundational precursors in the synthesis of azo dyes. This compound is well-suited for this application due to its primary aromatic amino group, which can be chemically converted into a diazonium salt.

The synthesis of an azo dye using this precursor follows a standard two-step process:

Diazotization: The 2-amino group of this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N≡N⁺ Cl⁻). nih.govunb.ca

Azo Coupling: The resulting diazonium salt is immediately reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling partner to form a stable azo compound (R-N=N-R'), which contains the characteristic chromophore responsible for its color. nih.govunb.ca

The final color of the dye can be tuned based on the specific structure of the coupling component used, as well as any substituents present on the this compound ring. The "push-pull" nature of the electron-donating amino group (after conversion) and the electron-withdrawing nitro group enhances the color intensity of the resulting dye.

Materials Science Applications

The unique electronic structure of this compound makes it and its derivatives of significant interest in the field of materials science, particularly for applications in optics.

Development of Nonlinear Optical (NLO) Materials

Organic molecules that possess both a strong electron donor group (like an amino group) and a strong electron acceptor group (like a nitro group) connected by a π-conjugated system can exhibit significant second-order nonlinear optical (NLO) properties. nih.gov These materials are capable of altering the frequency of light passing through them, a property essential for technologies like frequency doubling in lasers and optical data processing.

This compound fits this molecular design paradigm perfectly:

Electron Donor: The amino (-NH₂) group at the 2-position.

Electron Acceptor: The nitro (-NO₂) group at the 4-position.

π-Conjugated System: The pyridine ring that facilitates charge transfer between the donor and acceptor groups.

Theoretical studies, such as those using Density Functional Theory (DFT), on related aminopyridine derivatives have shown that this type of molecular structure leads to a large first hyperpolarizability (β), a key indicator of a molecule's NLO activity. researchgate.net In these molecules, the highest occupied molecular orbital (HOMO) is typically distributed over the amine and pyridine ring, while the lowest unoccupied molecular orbital (LUMO) is concentrated over the nitro group. nih.gov This separation of orbitals facilitates intramolecular charge transfer upon excitation, which is the fundamental origin of the NLO response. nih.gov

Research on new 2-N-phenylamino-methyl-nitro-pyridine isomers has further confirmed that such compounds possess structural and photophysical behaviors that make them suitable for technological applications in optoelectronics. nih.gov The specific arrangement of donor and acceptor groups across the pyridine ring is a key strategy in the molecular engineering of high-performance organic NLO materials.

2 Other Advanced Materials

The unique electronic and structural characteristics of this compound and its derivatives have prompted investigations into their utility in a range of other advanced materials, extending beyond their primary applications. Research has explored their potential in the fields of nonlinear optics, organic light-emitting diodes (OLEDs), and sensor technology. These areas leverage the compound's inherent properties, such as its charge-transfer capabilities and potential for molecular engineering, to create materials with novel functionalities.

Nonlinear Optical (NLO) Materials

Organic molecules with significant second-order nonlinear optical (NLO) properties are of great interest for applications in optical signal processing and computing. The NLO response in these materials arises from the intramolecular charge transfer between an electron donor and an electron acceptor group connected by a π-conjugated system. Nitropyridine derivatives, in particular, have been a focus of research in this area due to their large molecular hyperpolarizabilities.

While direct quantitative data on the second harmonic generation (SHG) efficiency of this compound is not extensively documented in readily available literature, studies on structurally similar compounds provide strong evidence for its potential as an NLO material. For instance, research on 2-amino-3-nitropyridinium halides has demonstrated a significant enhancement in SHG efficiency. Specifically, 2-amino-3-nitropyridinium chloride and 2-amino-3-nitropyridinium bromide exhibit SHG efficiencies approximately 15 and 10 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO crystal, respectively. Furthermore, 2-amino-3-nitropyridinium iodide shows an SHG efficiency 1.5 times that of KDP. This suggests that the aminonitropyridine scaffold is a promising framework for creating efficient NLO materials.

Theoretical studies on related molecules like 3-methyl-4-nitropyridine (B157339) N-oxide and 2-methyl-4-nitroaniline (B30703) have been conducted to calculate their second-order nonlinear optical susceptibilities, further highlighting the interest in this class of compounds for NLO applications. The NLO properties are highly dependent on the crystal structure and the alignment of the molecular dipoles within the crystalline lattice.

CompoundRelative SHG Efficiency (vs. KDP)
2-amino-3-nitropyridinium chloride~15
2-amino-3-nitropyridinium bromide~10
2-amino-3-nitropyridinium iodide1.5
Urea (B33335)Reference
Table 1. Relative Second Harmonic Generation (SHG) Efficiencies of Selected Nitropyridine Derivatives Compared to KDP and Urea.

Organic Light-Emitting Diodes (OLEDs)

While direct research on the application of this compound in OLEDs is not prominent, studies on other functionalized pyridine derivatives integrated into hole-transporting materials have shown promising results. acs.orgnih.govnih.govresearchgate.net For example, pyrene-pyridine integrated systems have been developed as hole-transporting materials, demonstrating stable performance and, in some cases, a roll-up in performance at higher luminances. acs.orgnih.govnih.govresearchgate.net The introduction of different functional groups to the pyridine ring can tune the molecular properties and improve device performance. acs.orgnih.gov The high electrochemical stability of pyridine derivatives is a key factor in extending the lifespan and improving the performance of OLED devices. oled-intermediates.com

Sensor Technology

The development of fluorescent chemosensors for the detection of various analytes, particularly metal ions, is an active area of research. Pyridine derivatives have emerged as versatile platforms for the design of such sensors due to the ability of the pyridine nitrogen to coordinate with metal ions, leading to changes in their photophysical properties.

Although specific studies detailing the use of this compound as a fluorescent sensor are limited, the broader class of aminopyridine derivatives has been successfully employed for the detection of transition metal ions. nih.gov For instance, derivatives of 2,6-diaminopyridine (B39239) have been synthesized and shown to bind with Cu²⁺ ions, resulting in a red-shift and increased intensity of their fluorescence spectra. nih.gov This sensing mechanism is based on the intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing pyridine ring, which is enhanced upon coordination with a metal ion. nih.gov This principle suggests that this compound, with its amino and nitro functional groups, could potentially be developed into a fluorescent sensor. A fluorescence grating sensor based on a pyridine derivative has also been shown to rapidly identify and detect toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com

Future Research Directions

Novel Synthetic Strategies for 4-Nitropyridin-2-amine and its Analogues

While established methods for the synthesis of aminonitropyridines exist, future research should focus on the development of more efficient, sustainable, and versatile synthetic strategies. The exploration of modern synthetic techniques could provide access to a wider array of analogues with tailored properties.

Key areas for future synthetic research include:

Multicomponent Reactions (MCRs): Investigating one-pot, multicomponent reactions could offer a rapid and efficient route to highly functionalized 2-aminopyridine (B139424) derivatives. nih.govsemanticscholar.org These reactions are known for their high atom economy and operational simplicity, making them an attractive avenue for creating libraries of this compound analogues for screening purposes.

Green Chemistry Approaches: The development of environmentally benign synthetic methods is a critical goal. Future work should explore catalyst-free and solvent-free reaction conditions to reduce the environmental impact of synthesis. nih.govsemanticscholar.org Additionally, employing safer and more sustainable reagents and reaction media will be a key aspect of this research.

Continuous Flow Synthesis: For industrial-scale production, continuous flow technologies offer significant advantages in terms of safety, scalability, and product consistency. researchgate.net Developing a continuous flow process for the nitration of 2-aminopyridine or its precursors could lead to a safer and more efficient manufacturing process for this compound.

Transition-Metal-Free C-N Coupling: Exploring novel transition-metal-free amination methods could provide alternative and potentially more cost-effective routes to 2-aminopyridine scaffolds. researchgate.net These methods often utilize readily available ammonia (B1221849) sources and can exhibit high chemoselectivity.

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent ReactionsHigh efficiency, diversity of products, operational simplicity.Design of novel MCRs for substituted 4-nitropyridin-2-amines.
Green ChemistryReduced environmental impact, increased safety.Development of solvent-free and catalyst-free conditions.
Continuous Flow SynthesisImproved safety, scalability, and process control.Optimization of flow reactors for nitration and amination steps.
Transition-Metal-Free CouplingLower cost, reduced metal contamination.Exploration of new reagents and conditions for direct amination.

Exploration of Undescribed Bioactivities

The known biological activities of nitropyridine derivatives, including anticancer, antimicrobial, and enzyme inhibitory effects, suggest that this compound and its analogues may possess a broader range of therapeutic properties than currently described. researchgate.net A systematic exploration of previously uninvestigated biological activities is a promising avenue for future research.

Potential areas for bioactivity screening include:

Antiviral Activity: Given that some pyridine-containing compounds have demonstrated antiviral properties, screening this compound derivatives against a diverse panel of viruses, including emerging viral threats, is warranted. nih.govnih.gov

Antiparasitic Activity: The presence of a nitro group in aromatic compounds has been linked to enhanced antiparasitic effects. semanticscholar.org Therefore, evaluating the efficacy of this compound and its analogues against various parasites, such as those responsible for malaria, leishmaniasis, and trypanosomiasis, could lead to the discovery of new antiparasitic agents. semanticscholar.org

Kinase Inhibition: The 2-aminopyridine scaffold is a known pharmacophore in many kinase inhibitors. hhu.de High-throughput screening of a library of this compound derivatives against a panel of kinases could identify novel inhibitors for use in oncology and other diseases.

Neurodegenerative Diseases: The role of inflammation and oxidative stress in neurodegenerative disorders is well-established. researchgate.net Investigating the potential neuroprotective effects of this compound analogues, based on their potential anti-inflammatory or antioxidant properties, could open new avenues for treating these debilitating conditions.

Mechanism of Action Elucidation

Understanding the precise molecular mechanisms by which this compound and its bioactive analogues exert their effects is crucial for their development as therapeutic agents. Future research should employ a range of modern biochemical and cell biology techniques to identify their molecular targets and delineate the signaling pathways they modulate.

Key approaches for mechanism of action studies include:

Target Identification: For analogues that exhibit promising bioactivity, identifying their direct molecular targets is a critical step. Modern target identification methods, such as affinity-based pull-down assays and label-free approaches like Drug Affinity Responsive Target Stability (DARTS), can be employed. semanticscholar.org Furthermore, large-scale genetic screening techniques like CRISPR-Cas9 screens can help to identify genes that are essential for the compound's activity. optica.orgnih.gov

Enzyme Inhibition Studies: For compounds identified as potential enzyme inhibitors, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, analogs of this compound, such as 2-amino-4-methylpyridine (B118599) derivatives, have been identified as inhibitors of inducible nitric oxide synthase (iNOS), suggesting that this compound derivatives could also target this enzyme family. nih.gov

Pathway Analysis: Once a molecular target is identified, further studies should focus on how the interaction of the compound with its target affects downstream cellular pathways. This can involve techniques such as Western blotting, quantitative PCR, and transcriptomic or proteomic profiling to assess changes in protein expression and signaling cascades.

Computational Drug Design and Virtual Screening

Computational methods are powerful tools in modern drug discovery, enabling the rational design of novel compounds and the efficient screening of large chemical libraries. nih.gov These in silico approaches can accelerate the identification of promising new analogues of this compound with improved potency and selectivity.

Future computational research should focus on:

Molecular Docking: For known biological targets, molecular docking studies can be used to predict the binding mode and affinity of this compound derivatives. researchgate.netchempanda.com This information can guide the design of new analogues with optimized interactions with the target's active site.

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened against various biological targets to identify potential hits for further experimental validation. nih.govresearchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the chemical structure of this compound analogues and their biological activity. google.com These models can then be used to predict the activity of newly designed compounds and prioritize them for synthesis.

Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. These models can then be used to search for novel scaffolds that fit the pharmacophore.

Computational MethodApplication in Drug DiscoveryPotential Outcome for this compound
Molecular DockingPredicts binding modes and affinities of ligands to a target protein.Design of analogues with improved target-specific interactions.
Virtual ScreeningScreens large compound libraries against a target in silico.Rapid identification of potential bioactive hits from diverse chemical spaces.
QSARRelates chemical structure to biological activity quantitatively.Prediction of the bioactivity of novel, unsynthesized analogues.
Pharmacophore ModelingDefines essential 3D features for biological activity.Discovery of new chemical scaffolds with similar activity profiles.

Development of New Applications in Diverse Fields

Beyond its potential in medicinal chemistry, the unique chemical properties of this compound make it a candidate for applications in materials science, agrochemicals, and other fields. Future research should explore these non-pharmaceutical applications to fully exploit the versatility of this compound.

Potential areas for new applications include:

Agrochemicals: The pyridine (B92270) ring is a common structural motif in many commercially successful pesticides, including fungicides, herbicides, and insecticides. researchgate.net The biological activity of nitropyridines suggests that derivatives of this compound could be developed as novel agrochemicals. nih.gov

Materials Science:

Dyes and Pigments: The chromophoric nature of the nitropyridine system suggests that derivatives of this compound could be explored as new organic dyes. researchgate.net The amino and nitro groups can be readily modified to tune the color and other properties of the resulting dyes.

Nonlinear Optics (NLO): Organic molecules with both electron-donating (amino) and electron-withdrawing (nitro) groups can exhibit significant nonlinear optical properties. optica.orgibm.com The NLO properties of this compound and its derivatives should be investigated for potential applications in optical devices.

Organic Semiconductors: Pyridine-containing compounds are being explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. google.comrsc.org The electronic properties of this compound could make it a useful building block for new organic semiconductor materials.

Coordination Chemistry: The amino group and the nitrogen atom of the pyridine ring in this compound can act as ligands to coordinate with metal ions. This opens up the possibility of synthesizing novel coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties, such as catalysis or gas storage. hhu.demdpi.com

Q & A

Basic: How can I optimize the synthesis yield of 4-Nitropyridin-2-amine while minimizing byproduct formation?

Methodological Answer:
The synthesis of nitro-substituted pyridines like this compound often involves nitration or nucleophilic substitution reactions. For example, fluorinated pyridine derivatives (e.g., 3,5-difluoro-4-methylpyridin-2-amine) are synthesized via nucleophilic substitution of pentafluoropyridine with sodium azide, followed by methylation . Key parameters include:

  • Temperature control : Maintain reaction temperatures between 0–5°C during nitration to prevent over-nitration.
  • Catalyst selection : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
  • Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product from nitro-reduction byproducts.
    Validate purity using 1H NMR^1 \text{H NMR} (e.g., aromatic proton signals at δ 8.2–8.5 ppm) and HPLC (≥98% purity threshold) .

Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H NMR^1 \text{H NMR} to confirm amine proton integration (δ 5.5–6.5 ppm) and nitro group effects on aromatic protons. 13C NMR^{13} \text{C NMR} can resolve nitration-induced deshielding (e.g., C-NO₂ at δ 145–150 ppm) .
  • X-ray Diffraction (XRD) : For crystalline samples, single-crystal XRD provides precise bond lengths and angles (e.g., C-NO₂ bond ~1.47 Å, consistent with nitropyridine derivatives) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 154.05 for C₅H₅N₃O₂) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., C-4 position in pyridine ring) prone to substitution. Optimize transition states for reactions with amines or thiols .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics.
  • 3D-QSAR Models : Use structural data from analogs (e.g., 6-aryl-4-cycloamino-triazines) to correlate substituent effects with reaction rates .

Advanced: How should researchers address contradictory spectral data for this compound derivatives?

Methodological Answer:

  • Cross-Validation : Compare 1H NMR^1 \text{H NMR} data with XRD-derived bond angles (e.g., nitro group orientation affecting coupling constants) .
  • Isotopic Labeling : Synthesize 15N^{15} \text{N}-labeled analogs to resolve overlapping amine/nitro signals in NMR .
  • Control Experiments : Replicate reactions under inert atmospheres to rule out oxidation byproducts (e.g., nitroso intermediates) .

Basic: What are the solubility and stability profiles of this compound under varying pH conditions?

Methodological Answer:

  • Solubility : Test in DMSO (high solubility for biological assays) vs. aqueous buffers (limited solubility below pH 5 due to protonation).
  • Stability : Monitor degradation via HPLC under UV light (λ = 254 nm). Nitro groups are photolabile; store in amber vials at –20°C .
  • pH-Dependent Stability : At pH > 9, the amine group may deprotonate, increasing susceptibility to nucleophilic attack .

Advanced: How can researchers mitigate the risk of nitrosamine formation in this compound derivatives?

Methodological Answer:

  • Process Controls : Avoid secondary amines in reaction mixtures; use primary amines or amides to prevent nitrosation .
  • Analytical Monitoring : Employ LC-MS/MS with MRM transitions (e.g., m/z 154→107 for this compound) to detect trace nitrosamines (LOQ ≤ 1 ppm) .
  • Nitrosating Agents : Screen raw materials for nitrites/chloramines using ion chromatography .

Basic: What strategies improve the regioselectivity of nitration in pyridine derivatives?

Methodological Answer:

  • Directed Nitration : Introduce directing groups (e.g., –NH₂ at C-2) to favor nitration at C-4.
  • Mixed Acid Systems : Use HNO₃/H₂SO₄ at 0°C for controlled nitration.
  • Microwave Synthesis : Shorten reaction times to reduce side reactions (e.g., dinitration) .

Advanced: How can this compound serve as a precursor for bioactive heterocycles?

Methodological Answer:

  • Reductive Cyclization : Reduce nitro to amine and react with aldehydes to form imidazoles or triazoles (e.g., antileukemic triazines with IC₅₀ < 10 µM) .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with arylboronic acids to generate biaryl pharmacophores .
  • Biological Screening : Use kinase inhibition assays (e.g., EGFR) to evaluate derivatives .

Basic: What safety protocols are critical when handling this compound in aqueous solutions?

Methodological Answer:

  • PPE : Wear nitrile gloves, P95 respirators, and chemical goggles to prevent dermal/ocular exposure .
  • Waste Management : Neutralize acidic reaction waste with NaHCO₃ before disposal.
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to limit inhalation risks .

Advanced: How do steric and electronic effects influence the tautomeric equilibrium of this compound?

Methodological Answer:

  • NMR Titration : Monitor amine proton shifts in D₂O to assess keto-enol tautomerism.
  • XRD Analysis : Compare bond lengths (e.g., C–N vs. C–O) in single crystals to confirm dominant tautomers .
  • Computational Modeling : Calculate relative energies of tautomers using Gaussian at the B3LYP/6-311+G(d,p) level .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.